molecular formula C12H10N2O2 B582263 3-(7-cyano-1H-indol-3-yl)propanoic acid CAS No. 1223748-52-4

3-(7-cyano-1H-indol-3-yl)propanoic acid

Cat. No. B582263
M. Wt: 214.224
InChI Key: CFMSWGCGTBAMCW-UHFFFAOYSA-N
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Description

“3-(7-cyano-1H-indol-3-yl)propanoic acid” is a compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules . The compound has a molecular formula of C12H10N2O2.


Molecular Structure Analysis

The molecular structure of “3-(7-cyano-1H-indol-3-yl)propanoic acid” includes an indole nucleus, which is aromatic in nature and contains a benzenoid nucleus . The compound has a molecular weight of 214.224.

Scientific Research Applications

Synthetic Methodologies for Indole Derivatives

Indole derivatives, such as 3-(7-cyano-1H-indol-3-yl)propanoic acid, are integral to the development of new synthetic methodologies. The review by Taber and Tirunahari (2011) presents a comprehensive framework for the classification of all indole syntheses, highlighting the significance of indole derivatives in organic synthesis. This includes various strategies for the preparation of indoles, emphasizing the diverse synthetic routes available for researchers to explore novel compounds (Taber & Tirunahari, 2011).

Antimicrobial Properties

Research into cyanobacterial compounds, including cyano-compounds, has shown significant antimicrobial activities against multidrug-resistant pathogens. Swain, Paidesetty, and Padhy (2017) reviewed 121 cyanobacterial compounds demonstrating antimicrobial properties, suggesting the potential for such compounds, possibly including derivatives of 3-(7-cyano-1H-indol-3-yl)propanoic acid, in addressing drug resistance challenges (Swain, Paidesetty, & Padhy, 2017).

Hepatoprotective Effects

The hepatoprotective roles of indole derivatives, including indole-3-carbinol (I3C) and its major derivatives, have been extensively reviewed. Wang et al. (2016) discuss the pleiotropic protective effects of these compounds on chronic liver injuries, demonstrating the potential of indole derivatives in liver disease treatments (Wang et al., 2016).

Applications in Drug Synthesis

Levulinic acid (LEV) and its derivatives offer a unique and flexible approach to drug synthesis, potentially impacting the cost and efficiency of developing new medications. Zhang et al. (2021) review the application of LEV in various medical fields, including its use as a raw material for direct drug synthesis and its ability to modify chemical reagents. This underscores the relevance of exploring derivatives of 3-(7-cyano-1H-indol-3-yl)propanoic acid and similar compounds in the pharmaceutical industry (Zhang et al., 2021).

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “3-(7-cyano-1H-indol-3-yl)propanoic acid”, as an indole derivative, may also hold potential for future research and development in the field of medicinal chemistry.

properties

IUPAC Name

3-(7-cyano-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-6-8-2-1-3-10-9(4-5-11(15)16)7-14-12(8)10/h1-3,7,14H,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMSWGCGTBAMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=CN2)CCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676555
Record name 3-(7-Cyano-1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(7-cyano-1H-indol-3-yl)propanoic acid

CAS RN

1223748-52-4
Record name 7-Cyano-1H-indole-3-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1223748-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(7-Cyano-1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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